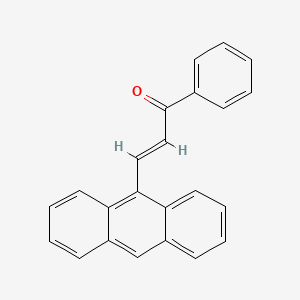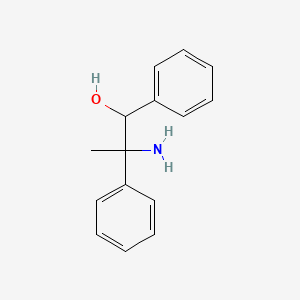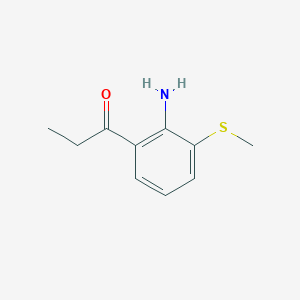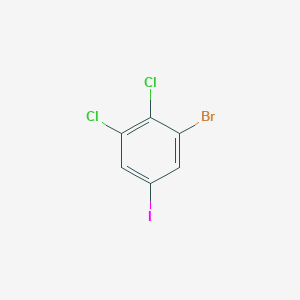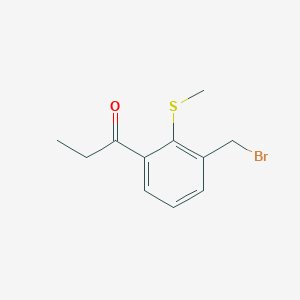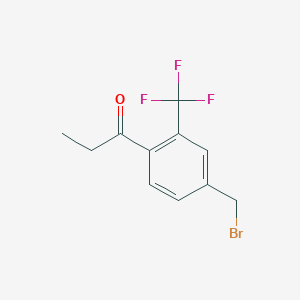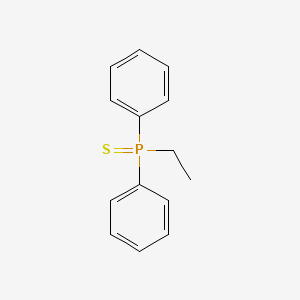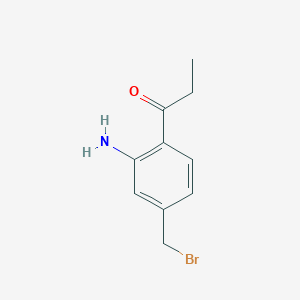
1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12BrNO It is a brominated derivative of phenylpropanone, characterized by the presence of an amino group and a bromomethyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the amino group. One common method involves the bromination of 2-methylphenylpropanone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 1-(2-Amino-4-hydroxymethylphenyl)propan-1-one.
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-ol.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-4-methylphenyl)propan-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(2-Amino-4-chloromethylphenyl)propan-1-one: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various fields.
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
1-[2-amino-4-(bromomethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-2-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,6,12H2,1H3 |
Clave InChI |
IBGOVJAWVLZNJT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)CBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)
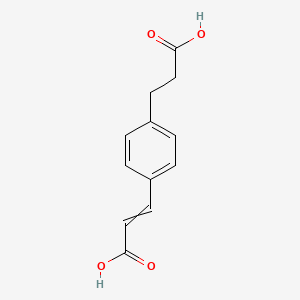
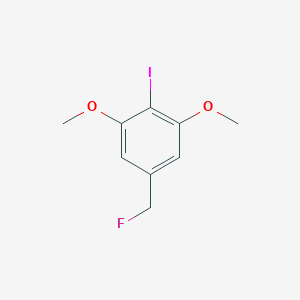
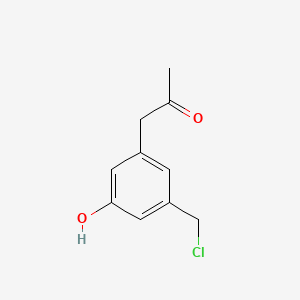
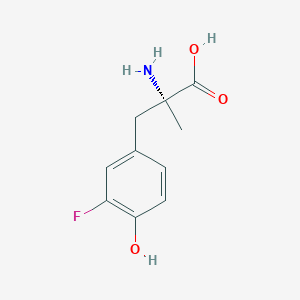
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
